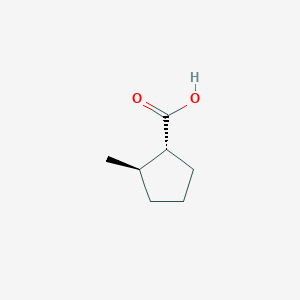
2-Phenyloxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyloxane-2-carboxylic acid is an organic compound with the molecular weight of 206.24 . It is available in powder form .
Molecular Structure Analysis
The IUPAC name for 2-Phenyloxane-2-carboxylic acid is 2-phenyltetrahydro-2H-pyran-2-carboxylic acid . The InChI code for this compound is1S/C12H14O3/c13-11(14)12(8-4-5-9-15-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) . Physical And Chemical Properties Analysis
2-Phenyloxane-2-carboxylic acid is a powder . The storage temperature and shipping temperature are not specified .Aplicaciones Científicas De Investigación
Coordination Chemistry
2-Phenyloxane-2-carboxylic acid derivatives have been utilized as versatile building blocks in the design of diverse coordination polymers. For example, 2-(2-carboxyphenoxy)terephthalic acid (H3cpta) has been applied to generate a novel series of coordination compounds. These compounds exhibit a wide structural diversity, ranging from discrete 0D dimers to complex 3D metal–organic frameworks (MOFs), demonstrating the compound's versatility in crystal engineering research. Furthermore, these compounds have been characterized for their luminescence sensing and magnetic properties, revealing potential applications in sensing and magnetic materials (Jin-Zhong Gu et al., 2017).
Enzymatic Resolution
In enzymatic studies, carboxylic acids and their derivatives have been employed as acyl donors in the kinetic resolution of primary amines. Notably, carboxylic acids demonstrated a marked acceleration of reaction rates compared to their ester counterparts, leading to high enantioselectivity. This finding underscores the importance of carboxylic acids in enhancing the efficiency of enzymatic resolutions, which could be beneficial in the synthesis of enantiomerically pure compounds (M. Nechab et al., 2007).
Photocatalysis
A study exploring the degradation of methyl violet dye employed flexible dicarboxylate and various N-donor coligands to synthesize coordination polymeric architectures. These materials demonstrated promising photocatalytic properties under UV light, highlighting the role of carboxylic acid derivatives in environmental remediation and the development of new photocatalysts for organic pollutant degradation (Lu Lu et al., 2021).
Decarboxylative Coupling Reactions
In organic synthesis, alkynyl carboxylic acids, including derivatives of 2-Phenyloxane-2-carboxylic acid, have been employed in palladium-catalyzed decarboxylative coupling reactions with aryl halides. These reactions have shown high reactivities and functional group tolerances, indicating their potential in synthesizing diverse organic compounds (J. Moon et al., 2009).
Flame Retardant Materials
Carboxylic acid derivatives have been incorporated into the synthesis of novel flame retardant polyurethanes. For instance, 2-carboxyethyl(phenyl)phosphinic acid (CEPPA) was used to synthesize a flame retardant containing phosphorus units, which, when cross-linked with polyurethane, resulted in materials with excellent flame retardancy. This research demonstrates the potential of carboxylic acid derivatives in developing safer and more sustainable materials (Shih-hsuan Chiu et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2-phenyloxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11(14)12(8-4-5-9-15-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDIVAZCAWHTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyloxane-2-carboxylic acid | |
CAS RN |
2172503-71-6 |
Source


|
| Record name | 2-phenyloxane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-2-[(4-chlorophenyl)methyl]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2696078.png)

![2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2696081.png)

![(3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2696085.png)
![6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B2696087.png)
![2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine](/img/structure/B2696088.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2696092.png)

![1-[4-(4-Fluorophenoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2696094.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2696095.png)